molecular formula C15H16N4O3S B5836574 (E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3-NITROPHENYL)-2-PROPENAMIDE

(E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3-NITROPHENYL)-2-PROPENAMIDE

Cat. No.: B5836574
M. Wt: 332.4 g/mol
InChI Key: GJTXETRSDCBEMR-BQYQJAHWSA-N
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Description

(E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3-NITROPHENYL)-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structure, which includes a thiadiazole ring, a nitrophenyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3-NITROPHENYL)-2-PROPENAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor, such as a thiosemicarbazide, with an appropriate electrophile under acidic conditions.

    Introduction of the Nitro Group: The nitrophenyl group can be introduced through nitration of an aromatic precursor using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Propenamide Moiety: The final step involves the condensation of the thiadiazole derivative with a nitrophenyl-substituted acrolein under basic conditions to form the desired propenamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

(E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3-NITROPHENYL)-2-PROPENAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic properties.

    Biological Research: It is used in studies to understand the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of (E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(4-NITROPHENYL)-2-PROPENAMIDE
  • **(E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE

Uniqueness

(E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3-NITROPHENYL)-2-PROPENAMIDE is unique due to the specific positioning of the nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.

Properties

IUPAC Name

(E)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-15(2,3)13-17-18-14(23-13)16-12(20)8-7-10-5-4-6-11(9-10)19(21)22/h4-9H,1-3H3,(H,16,18,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTXETRSDCBEMR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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